molecular formula C25H22N2O5S B2891245 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 898408-59-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2891245
CAS No.: 898408-59-8
M. Wt: 462.52
InChI Key: UBRQFEMTHFZSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide (CAS: 898408-59-8) is a synthetic small molecule with the molecular formula C25H22N2O5S and a molecular weight of 462.5 g/mol . Its structure comprises a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further connected to a 1H-indole ring substituted at the 3-position with a benzylsulfonyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzylsulfonylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c28-25(26-13-19-10-11-22-23(12-19)32-17-31-22)15-27-14-24(20-8-4-5-9-21(20)27)33(29,30)16-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQFEMTHFZSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, anticancer properties, and mechanisms of action.

Synthesis

The compound can be synthesized through various chemical reactions involving benzo[d][1,3]dioxole and indole derivatives. The synthesis typically involves the following steps:

  • Formation of the Benzo[d][1,3]dioxole moiety : This is achieved through reactions involving salicylaldehyde and diols.
  • Indole Derivative Preparation : Indole derivatives are synthesized using standard methods such as cyclization reactions.
  • Coupling Reaction : The final step involves the coupling of the benzo[d][1,3]dioxole with the indole derivative to form the target compound.

Antitumor Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : Preliminary studies have shown that the compound displays IC50 values in the micromolar range, indicating potent cytotoxicity. For instance, some derivatives exhibit IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Cell Line IC50 Value (µM) Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays suggest that this compound promotes apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway, such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound results in cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Thiourea Derivatives : A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxic effects across multiple cancer cell lines. The results demonstrated significant antitumor activity with some compounds outperforming established drugs .
  • Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Acetamide Backbones

Several compounds share the benzodioxole-acetamide scaffold but differ in substituents, leading to distinct biological and physicochemical properties:

Compound Name / ID Key Substituents Synthesis Method Biological Relevance Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide Benzylsulfonyl group at indole 3-position Multi-step synthesis involving sulfonylation and amidation Potential enzyme inhibition (e.g., anti-inflammatory or antimicrobial targets)
C26: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)acetamide 5-Bromothiophene substituent Reductive amination with sodium triacetoxyborohydride Tested for antimicrobial activity against Salmonella
SW-C165: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide 2-Bromobenzyl group Similar reductive amination Antimicrobial activity with improved selectivity
KCH-1521: N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide Indole-ethylcarbamoyl and benzodioxole-oxy groups N-acylurea derivative synthesis Modulator of talin in endothelial cells, affecting cell adhesion
Compound 5d: 2'-((benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one Benzothiazole-thio and spirocyclic systems Multi-component cyclization Potent anti-inflammatory and antibacterial activity

Key Structural Differences

  • Substituent Diversity: The target compound’s benzylsulfonyl group distinguishes it from brominated (C26, SW-C165) or thiazole-containing (Compound 5d) analogues.
  • Backbone Modifications : KCH-1521 replaces the acetamide with an N-acylurea linker, altering rigidity and hydrogen-bonding capacity .

Q & A

Q. SAR Example :

DerivativeR GroupMcl-1 IC50_{50} (µM)
Parent compoundBenzylsulfonyl1.2
Nitro variant4-NO2_20.7
Bromo variant5-Br0.9

Advanced: What strategies are effective for identifying biological targets and mechanisms of action?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding to proteins like Bcl-2 or tubulin .
  • Pull-down assays : Attach biotin tags to the compound for affinity purification of bound proteins .
  • Transcriptomic profiling : RNA-seq analysis of treated cells to identify dysregulated pathways .

Case Study : Docking studies revealed hydrogen bonding between the acetamide carbonyl and Bcl-2’s Arg-98, explaining anti-apoptotic inhibition .

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

  • Replicate experiments : Conduct triplicate runs with independent syntheses to rule out batch variability .
  • Vary assay conditions : Test pH (6.5–7.5), temperature (25–37°C), and serum content (0–10% FBS) to assess robustness .
  • Orthogonal validation : Confirm cytotoxicity results via both MTT and apoptosis markers (e.g., caspase-3 activation) .

Example Resolution : A compound showed inconsistent IC50_{50} values in MCF-7 cells due to serum interference; repeating assays in serum-free media resolved discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.